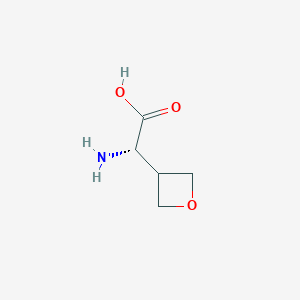

(S)-2-Amino-2-(oxetan-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-2-(oxetan-3-yl)acetic acid is a chiral amino acid derivative featuring an oxetane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with oxetan-3-one, which is converted to oxetan-3-ylidene acetate.

Aza-Michael Addition: The oxetan-3-ylidene acetate undergoes an aza-Michael addition with NH-heterocycles to yield the target compound.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route described above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-Amino-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxetan-

Activité Biologique

(S)-2-Amino-2-(oxetan-3-yl)acetic acid, commonly referred to as an oxetane amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an oxetane ring, which may influence its reactivity and interactions in biological systems.

Chemical Structure and Properties

- Molecular Formula : C₅H₉NO₃

- Molecular Weight : Approximately 131.13 g/mol

- Functional Groups : Contains both amino and carboxylic acid groups, contributing to its biological activity.

The oxetane ring structure is significant as it can impart unique properties that differentiate it from other amino acids. The stereochemistry of this compound also plays a crucial role in its biological interactions.

Biological Activities

Research indicates that this compound may exhibit various biological activities, particularly in relation to neurotransmitter receptor modulation and potential therapeutic applications.

Neurotransmitter Interaction

Preliminary studies suggest that this compound interacts with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor complex. NMDA receptors are critical for synaptic plasticity and memory function. The modulation of these receptors by this compound could have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and notable features of this compound compared to other amino acids:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| This compound | Enantiomer | Contains an oxetane ring; potential NMDA modulator |

| 2-Aminobutyric acid | Straight-chain amino acid | Involved in neurotransmission |

| 4-Hydroxyproline | Cyclic amino acid | Important in collagen stability |

This comparison highlights the unique attributes of this compound, particularly its cyclic structure which may enhance its biological activity compared to linear amino acids.

Case Studies and Research Findings

- Antibacterial Activity : Certain derivatives of oxetane compounds have demonstrated antibacterial properties. For instance, analogs derived from oxetanes have been shown to inhibit bacterial growth, suggesting a potential role for this compound in developing new antibiotics .

- HIV Inhibition : The oxetane nucleoside analogs have exhibited antiviral activity against HIV, indicating that similar structural motifs in this compound might also contribute to antiviral mechanisms .

- Synthetic Pathways : Various synthetic methods have been developed for producing this compound, highlighting its versatility as a building block in organic synthesis and medicinal chemistry. These methods include chiral resolution techniques which are crucial for obtaining the desired enantiomer with specific biological activity .

Propriétés

IUPAC Name |

(2S)-2-amino-2-(oxetan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBFQWTJJLVRW-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CO1)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.